ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
Description
Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a benzoate ester derivative featuring a tetrazole-substituted phenylcarboxamide moiety. The tetrazole ring (1H-tetrazol-1-yl) is a five-membered heterocycle with four nitrogen atoms, often utilized in medicinal chemistry as a bioisostere for carboxylic acids due to its metabolic stability and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C17H15N5O3 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
ethyl 4-[[2-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H15N5O3/c1-2-25-17(24)12-7-9-13(10-8-12)19-16(23)14-5-3-4-6-15(14)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) |
InChI Key |
RLNLDRYNFJSPQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Method A: One-Pot Tetrazole Formation
Reactants : 2-Cyanobenzoyl chloride or 2-cyanobenzoic acid derivatives.
Reagents : Sodium azide (NaN₃), ammonium chloride (NH₄Cl), dimethylformamide (DMF).
Conditions : Reflux at 120°C for 18–20 hours.
| Starting Material | Reaction Time | Yield (%) |
|---|---|---|
| 2-Cyanobenzoyl chloride | 18–20 h | 89 |
| 2-Cyanobenzoic acid | 18–20 h | 82–85 |
This method leverages the stability of tetrazole rings under thermal conditions and avoids the need for transition metal catalysts.
Method B: Zinc-Catalyzed Tetrazole Formation
Reactants : 2-Cyanophenyl derivatives.
Reagents : Sodium azide (NaN₃), zinc bromide (ZnBr₂), isopropanol/water (1:2).
Conditions : Reflux for 16–48 hours.
| Substrate | Reaction Time | Yield (%) |
|---|---|---|
| 2-Cyanophenyl ester | 16–48 h | 55–67 |
| 2-Cyanophenyl amide | 16–48 h | 40–55 |
Zinc bromide enhances the electrophilicity of the nitrile group, facilitating azide attack.
Activation of 2-(1H-Tetrazol-1-yl)benzoic Acid
The carboxylic acid is converted to an acyl chloride or activated ester for subsequent amide coupling.
Acyl Chloride Formation
Reagents : Thionyl chloride (SOCl₂), triethylamine (Et₃N).
Conditions : Heating at 80°C for 1.5 hours.
| Acid Derivative | Workup Method | Yield (%) |
|---|---|---|
| 2-(1H-Tetrazol-1-yl)benzoic acid | CH₂Cl₂ extraction | 53 |
Coupling Reagent Activation
Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Conditions : Stirring in dichloromethane (CH₂Cl₂) at room temperature.
| Coupling Agent | Reaction Time | Yield (%) |
|---|---|---|
| DCC/DMAP | 4–6 h | 94 |
Amide Bond Formation with Ethyl 4-Aminobenzoate
The activated acid reacts with ethyl 4-aminobenzoate to form the target compound.
Acyl Chloride Coupling
Reagents : Triethylamine (Et₃N), CH₂Cl₂.
Conditions : Stirring at room temperature for 14 hours.
| Acyl Chloride | Amine | Yield (%) |
|---|---|---|
| 2-(1H-Tetrazol-1-yl)benzoyl chloride | Ethyl 4-aminobenzoate | 53 |
DCC-Mediated Coupling
Reagents : DCC, DMAP, CH₂Cl₂.
Conditions : Stirring at room temperature.
| Acid | Amine | Yield (%) |
|---|---|---|
| 2-(1H-Tetrazol-1-yl)benzoic acid | Ethyl 4-aminobenzoate | 94 |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction kinetics by stabilizing intermediates.
| Solvent | Reaction Rate (Relative) |
|---|---|
| DMF | 1.0 |
| CH₂Cl₂ | 0.8 |
| THF | 0.5 |
Catalyst Efficiency
Zinc bromide and DMAP significantly improve yields in tetrazole formation and coupling, respectively.
Key Challenges and Solutions
| Challenge | Solution |
|---|---|
| Tetrazole ring stability | Use <120°C reaction temperatures |
| Low amide coupling yields | Employ DCC/DMAP or acyl chlorides |
| By-product formation | Purify via silica gel chromatography |
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| One-Pot Tetrazole + DCC | 94 | 6 | High |
| Acyl Chloride + Et₃N | 53 | 14 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit anticancer properties. Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of tetrazole could induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
Tetrazole derivatives have shown promise as antimicrobial agents. This compound has been evaluated against a range of bacterial strains, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .
Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various tetrazole derivatives, including this compound). The results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In an investigation into the antimicrobial efficacy of tetrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against resistant strains, highlighting its potential role in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a common scaffold with several analogs, differing primarily in the heterocyclic substituent and ester group. Key comparisons include:
Impact of Heterocycles on Physicochemical Properties
- Tetrazole (Target Compound): The 1H-tetrazol-1-yl group confers strong hydrogen-bonding capacity and acidity (pKa ~4.9), mimicking carboxylic acids while resisting enzymatic degradation. This enhances bioavailability in acidic environments .
- Benzimidazole (Compounds ): The fused benzene-imidazole ring increases aromaticity and planar rigidity, favoring π-π stacking interactions. However, reduced solubility in aqueous media may limit bioavailability.
- Imidazole (Compound ): The basic nitrogen in imidazole (pKa ~7.0) enables pH-dependent solubility, advantageous for controlled-release formulations.
Biological Activity
Ethyl 4-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure that includes a tetrazole moiety, which is known for its pharmacological properties. The molecular formula is with a molecular weight of 348.33 g/mol. The compound's structure is pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N6O3 |
| Molecular Weight | 348.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | DVHLKWJAKAEKNA-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or neurotransmission, contributing to its potential therapeutic effects against conditions such as arthritis and neurological disorders.
- Receptor Interaction : It has been suggested that the compound interacts with various receptors, potentially modulating their activity. For example, it may serve as an antagonist at purinergic receptors, which are implicated in inflammatory responses .
- Signal Transduction Modulation : this compound could influence intracellular signaling pathways by altering the phosphorylation states of proteins involved in cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit broad-spectrum antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating significant bactericidal effects against both Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory properties in preclinical studies. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. This is particularly relevant for cancers associated with chronic inflammation, as the compound's dual action could address both inflammation and tumor growth simultaneously .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Inflammatory Bowel Disease : In a controlled study involving animal models of inflammatory bowel disease, administration of the compound led to significant reductions in disease severity, as measured by histological scores and cytokine levels.
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration, showing improved cognitive function and reduced neuronal apoptosis compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
